molecular formula C9H18N2O2 B064227 tert-Butyl pyrrolidin-2-ylcarbamate CAS No. 185693-00-9

tert-Butyl pyrrolidin-2-ylcarbamate

Cat. No.: B064227
CAS No.: 185693-00-9
M. Wt: 186.25 g/mol
InChI Key: RBZQOKGDPJRRFS-UHFFFAOYSA-N
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Description

tert-Butyl pyrrolidin-2-ylcarbamate: is a chemical compound widely used in organic synthesis, particularly as a protecting group for amines. It is known for its stability under various reaction conditions and can be easily removed when necessary. This compound is part of the carbamate family, which are esters of carbamic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl pyrrolidin-2-ylcarbamate can be synthesized through the reaction of pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl pyrrolidin-2-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The primary mechanism of action of tert-butyl pyrrolidin-2-ylcarbamate involves the protection of amine groups through the formation of a stable carbamate linkage. This linkage prevents the amine from participating in unwanted side reactions during synthesis. The tert-butyl group can be removed under acidic conditions, regenerating the free amine .

Biological Activity

Tert-butyl pyrrolidin-2-ylcarbamate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, is being investigated for various pharmacological applications, particularly in medicinal chemistry. Understanding its biological activity is crucial for developing therapeutic agents targeting specific pathways.

Chemical Structure and Properties

The chemical formula of this compound is C9H17N2O2C_9H_{17}N_2O_2, with a molecular weight of approximately 185.25 g/mol. The compound features a tert-butyl group, a pyrrolidine ring, and a carbamate functional group, which contribute to its biological properties.

Initial studies suggest that this compound may interact with various biological targets, including enzymes and receptors involved in neurological and inflammatory pathways. The exact mechanisms remain under investigation, but compounds with similar structures have been associated with significant pharmacological effects, such as enzyme inhibition and receptor modulation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : Preliminary investigations highlight the compound's potential as an inhibitor of certain carbonic anhydrases (CAs), which are enzymes involved in various physiological processes, including acid-base balance and respiration .
  • Neuroprotective Effects : The compound may possess neuroprotective properties, potentially modulating pathways associated with neuropathic pain and inflammation .
  • Anti-inflammatory Properties : Similar compounds have demonstrated the ability to reduce pro-inflammatory cytokines in vitro, suggesting that this compound could have applications in treating inflammatory conditions .

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Table 1: Comparative Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Tert-butyl N-[1-(4-fluorobenzenesulfonyl)pyrrolidin-2-yl]carbamateSimilar pyrrolidine structureInhibits specific kinasesContains a different fluorinated aromatic ring
Tert-butyl ((1-(5-fluoropyrimidin-2-yl)pyrrolidin-2-yl)methyl)carbamatePyrimidine moietyVaries in selectivity profilesIncorporates a pyrimidine group
Tert-butyl N-[1-(phenethyl)carbamate]Lacks sulfonamide functionalityGeneral pharmacological activityAbsence of fluorinated groups

Synthesis and Modifications

The synthesis of this compound involves several steps that allow for modifications to enhance biological activity. Techniques such as nucleophilic substitution and functional group modifications are employed to create analogs with improved efficacy or selectivity against specific targets.

Properties

IUPAC Name

tert-butyl N-pyrrolidin-2-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10-7/h7,10H,4-6H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZQOKGDPJRRFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595118
Record name tert-Butyl pyrrolidin-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185693-00-9
Record name tert-Butyl pyrrolidin-2-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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